Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate
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Overview
Description
Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorophenyl derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in various industrial processes, including the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the fluorophenyl moiety.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate is unique due to its combination of a tert-butyl carbamate group and a fluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C13H18FNO3 |
---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
MKWCLZHNMBIJAG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1F |
Origin of Product |
United States |
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